molecular formula C17H13N7O3 B11524913 4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol

4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol

Cat. No.: B11524913
M. Wt: 363.3 g/mol
InChI Key: XRMUBOFZONXCPE-QGMBQPNBSA-N
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Description

4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a nitrophenol moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole with appropriate reagents under controlled conditions.

    Hydrazinylidene Formation:

    Nitrophenol Coupling: Finally, the nitrophenol moiety is introduced through a coupling reaction with 2-nitrophenol under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenol moiety allows for substitution reactions, where the nitro group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    DNA Interaction: Intercalating with DNA and affecting gene expression and replication.

    Cell Cycle Arrest: Inducing cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol can be compared with other similar compounds, such as:

    5H-[1,2,4]triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core but differ in their substituents, leading to variations in biological activity and applications.

    Indolo[2,3-b]quinoxalines:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13N7O3

Molecular Weight

363.3 g/mol

IUPAC Name

4-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C17H13N7O3/c1-9-3-2-4-11-14(9)19-16-15(11)21-23-17(20-16)22-18-8-10-5-6-13(25)12(7-10)24(26)27/h2-8,25H,1H3,(H2,19,20,22,23)/b18-8+

InChI Key

XRMUBOFZONXCPE-QGMBQPNBSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-]

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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